KDM5A Subtype Selectivity vs. KDM5B/C/D and KDM4 Isoforms
O4I3 (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine) exhibits exceptional potency and subtype selectivity for KDM5A (JARID1A) H3K4 demethylase relative to other KDM5 family members and the KDM4 subfamily . In direct head-to-head biochemical assays, the compound inhibits KDM5A with an IC50 of 0.15 nM, whereas inhibition of KDM5B, KDM5C, and KDM5D occurs at IC50 values of 125.2 nM, 9.76 nM, and 4.7 nM, respectively . Against KDM4 isoforms, the IC50 is 249 nM .
| Evidence Dimension | KDM5 enzyme inhibition potency and subtype selectivity (IC50) |
|---|---|
| Target Compound Data | KDM5A IC50 = 0.15 nM |
| Comparator Or Baseline | KDM5B IC50 = 125.2 nM; KDM5C IC50 = 9.76 nM; KDM5D IC50 = 4.7 nM; KDM4 IC50 = 249 nM |
| Quantified Difference | 834-fold selectivity for KDM5A over KDM5B; 65-fold over KDM5C; 31-fold over KDM5D; 1,660-fold over KDM4 |
| Conditions | Biochemical enzymatic assay; H3K4 demethylation activity measured in vitro |
Why This Matters
This quantified subtype selectivity enables researchers to discriminate KDM5A-specific functions from those mediated by KDM5B/C/D, a capability not achievable with pan-KDM5 inhibitors or unsubstituted imidazo[1,2-a]pyridine scaffolds.
